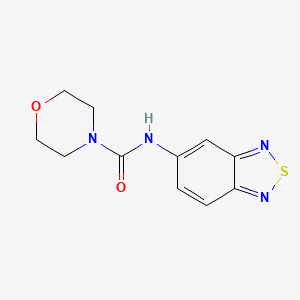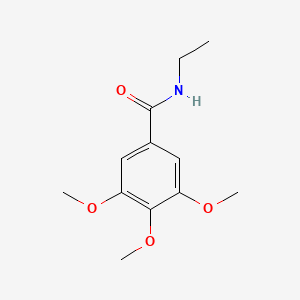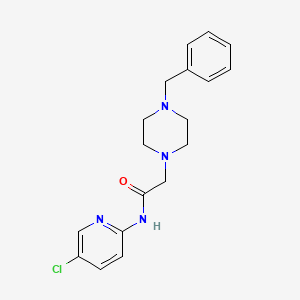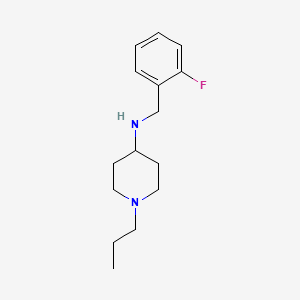![molecular formula C16H15N3O4 B5772666 4-nitro-N-[3-(propionylamino)phenyl]benzamide CAS No. 25256-32-0](/img/structure/B5772666.png)
4-nitro-N-[3-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-[3-(propionylamino)phenyl]benzamide, commonly known as NPPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel pore and blocks the movement of chloride ions through the channel. This inhibition leads to changes in cell volume, membrane potential, and neurotransmitter release.
Biochemical and Physiological Effects:
NPPB has a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce cell volume, and decrease neurotransmitter release. NPPB has also been shown to have anti-inflammatory effects and to inhibit tumor growth.
実験室実験の利点と制限
NPPB is a potent inhibitor of chloride channels and has been widely used in scientific research. Its advantages include its high purity, potency, and specificity for chloride channels. However, NPPB also has limitations, including its potential toxicity and the need for careful dosing and handling.
将来の方向性
There are several future directions for research on NPPB. One direction is to investigate the role of chloride channels in various diseases, such as cystic fibrosis, asthma, and hypertension. Another direction is to develop new inhibitors of chloride channels that are more potent and specific than NPPB. Finally, researchers can explore the potential therapeutic applications of NPPB in various diseases, such as cancer and inflammation.
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method yields a high purity product that is suitable for research. NPPB has a variety of biochemical and physiological effects, and its mechanism of action involves the inhibition of chloride channels. Although NPPB has advantages for lab experiments, it also has limitations that need to be considered. Finally, there are several future directions for research on NPPB, including investigating its role in diseases and developing new inhibitors of chloride channels.
合成法
The synthesis of NPPB involves the reaction of 4-nitrobenzoyl chloride with 3-aminobenzoic acid, followed by acylation with propionic anhydride. The final product is purified by recrystallization from ethanol. This method yields a high purity product that is suitable for scientific research.
科学的研究の応用
NPPB is widely used in scientific research as an inhibitor of chloride channels. It has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.
特性
IUPAC Name |
4-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-4-3-5-13(10-12)18-16(21)11-6-8-14(9-7-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQMVOBHDFPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358065 |
Source


|
| Record name | 4-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25256-32-0 |
Source


|
| Record name | 4-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)





